molecular formula C7H8FN3O B13217718 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13217718
M. Wt: 169.16 g/mol
InChI Key: NFFAWPUFAWOVCD-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a fluoro-hydroxypropyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of a suitable pyrazole precursor with 3-fluoro-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 1-(3-oxo-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile.

    Reduction: Formation of 1-(3-fluoro-2-aminopropyl)-1H-pyrazole-4-carbonitrile.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and hydroxyl groups can form hydrogen bonds and other interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole: A similar compound used as a radiotracer for imaging hypoxia in cells.

    1-(3-Fluoro-2-hydroxypropyl)pyrrolidin-3-one:

Uniqueness

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluoro-hydroxypropyl group and the carbonitrile group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C7H8FN3O/c8-1-7(12)5-11-4-6(2-9)3-10-11/h3-4,7,12H,1,5H2

InChI Key

NFFAWPUFAWOVCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(CF)O)C#N

Origin of Product

United States

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